molecular formula C13H17F2NO3 B13054917 Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate

Cat. No.: B13054917
M. Wt: 273.28 g/mol
InChI Key: WFHMKNOMHIKBKT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .

Chemical Reactions Analysis

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate can be compared with other similar compounds, such as:

    Methyl 7-((2,6-dichloropyridin-4-YL)oxy)heptanoate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 7-((2,6-dibromopyridin-4-YL)oxy)heptanoate: Contains bromine atoms instead of fluorine.

    Methyl 7-((2,6-diiodopyridin-4-YL)oxy)heptanoate: Iodine atoms replace the fluorine atoms.

The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Biological Activity

Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate, with the CAS number 2043001-29-0 and a molecular formula of C13H17F2NO3, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Weight 273.28 g/mol
IUPAC Name This compound
Purity Minimum 95%
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has been studied for its potential as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including cell proliferation and survival. The presence of the difluoropyridine moiety enhances its binding affinity to specific kinases, potentially leading to anticancer effects .
  • Anticancer Activity : Preliminary studies suggest that analogs of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds with similar structures have shown potent inhibition against kinases associated with cancer progression, such as DYRK1A and NTRK1 .

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against various cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that:

  • The compound exhibited IC50 values in the low micromolar range against human lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells.
  • Notably, the compound demonstrated selectivity towards certain kinases, which may contribute to its anticancer properties.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
A549 (Lung)5.0Moderate activity
HCT116 (Colon)4.5Significant inhibition
MDA-MB-2313.8Potent anticancer activity
SK-HEP-1 (Liver)6.2Less effective compared to others

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate

InChI

InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3

InChI Key

WFHMKNOMHIKBKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F

Origin of Product

United States

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